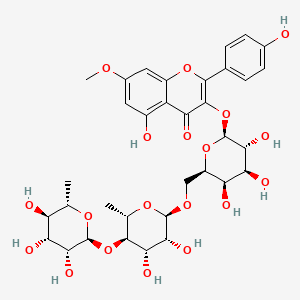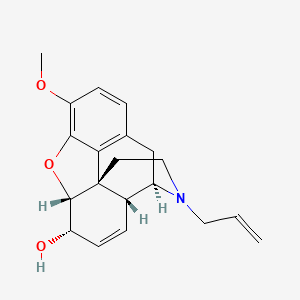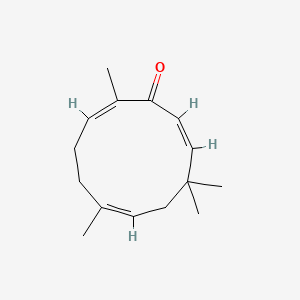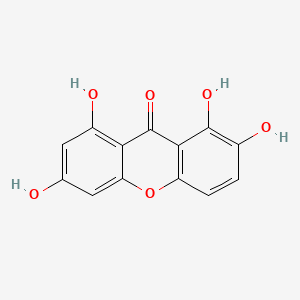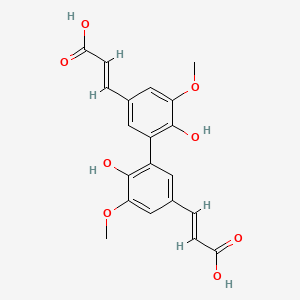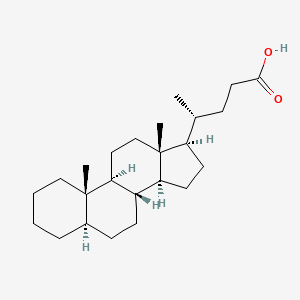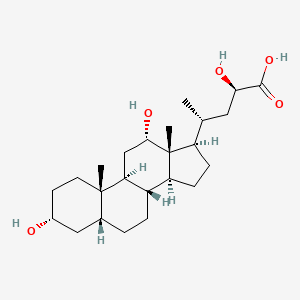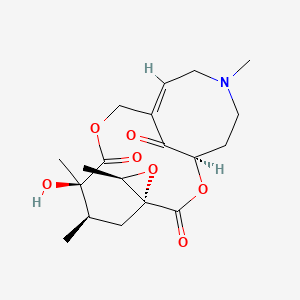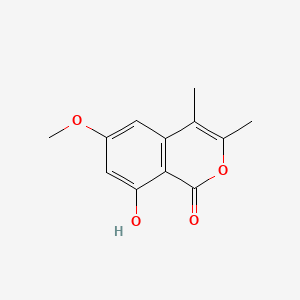
Polygonolide
Vue d'ensemble
Description
Molecular Structure Analysis
Polygonolide has a molecular formula of C12H12O4 . Its average mass is 220.221 Da and its mono-isotopic mass is 220.073563 Da . The structure of Polygonolide was elucidated based on spectral data and confirmed by total synthesis as 3,4-dimethyl-6-methoxy-8-hydroxyisocoumarin .Applications De Recherche Scientifique
Anti-Inflammatory Activity
Polygonolide, an isocoumarin isolated from Polygonum hydropiper, has been identified for its anti-inflammatory properties. A study by Furuta, Fukuyama, and Asakawa (1986) isolated polygonolide from the methanol extract of the root of Polygonum hydropiper and discovered its ability to inhibit the reversed passive Arthus reaction, indicating significant anti-inflammatory activity (Furuta, Fukuyama, & Asakawa, 1986).
Traditional Medicinal Uses and Pharmacological Effects
Polygonatum, a genus related to Polygonum hydropiper, has been widely used in traditional medicine across various cultures. A comprehensive review by Zhao et al. (2018) discusses the ethnopharmacological relevance of Polygonatum species, which have been used traditionally as tonics and for treating age-related diseases, diabetes, lung diseases, fatigue, and indigestion. The review outlines the links among traditional uses, chemical constituents, and pharmacological effects, underscoring the therapeutic potential of Polygonatum species, which might be relevant to understanding the broader applications of polygonolide (Zhao et al., 2018).
Pharmacokinetics and Tissue Distribution
Understanding the pharmacokinetics and tissue distribution of bioactive compounds from Polygonum species, such as polygonolide, is crucial for their potential therapeutic application. Zhang et al. (2013) investigated the pharmacokinetics and tissue distribution of a sesquiterpenoid from Polygonum jucundum, a plant closely related to Polygonum hydropiper. Their study provides insights into the absorption, distribution, metabolism, and excretion of these compounds, which is essential for evaluating their therapeutic efficacy and safety (Zhang et al., 2013).
Propriétés
IUPAC Name |
8-hydroxy-6-methoxy-3,4-dimethylisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6-7(2)16-12(14)11-9(6)4-8(15-3)5-10(11)13/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYICQTJIFNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C2=C1C=C(C=C2O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415135 | |
| Record name | Polygonolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one | |
CAS RN |
100560-66-5 | |
| Record name | 8-Hydroxy-6-methoxy-3,4-dimethyl-1H-2-benzopyran-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100560-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polygonolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



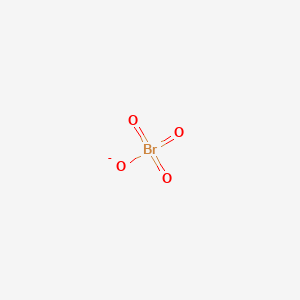
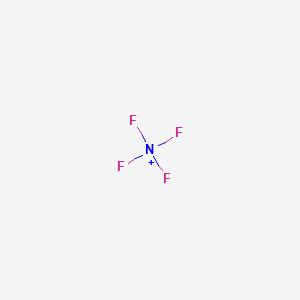
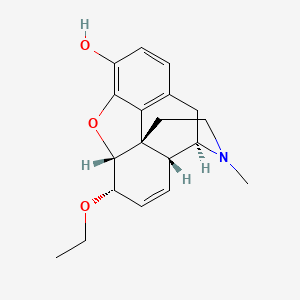
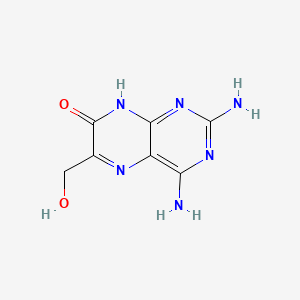
![[(1S,2R,3S,6S,9R,10R,11R,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-19-yl] benzoate](/img/structure/B1232276.png)
